CETPinhibitor

概要

説明

Cholesteryl Ester Transfer Protein (CETP) inhibitors are a class of pharmacological agents designed to inhibit CETP, a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By blocking this transfer, CETP inhibitors aim to elevate HDL cholesterol ("good cholesterol") and reduce LDL cholesterol ("bad cholesterol"), thereby addressing atherosclerotic cardiovascular disease (ASCVD) risk. The therapeutic rationale stems from epidemiological studies linking low HDL levels to increased cardiovascular morbidity .

CETP inhibitors, such as torcetrapib, anacetrapib, and evacetrapib, were developed to mimic the protective effects of genetic CETP deficiency, which is associated with elevated HDL and reduced LDL. However, clinical outcomes have been mixed, with some compounds failing due to off-target toxicity or lack of efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cholesteryl ester transfer protein inhibitors involves multi-stage virtual screening techniques, molecular docking, and molecular dynamics simulations to identify potential inhibitors . The compounds are typically synthesized through a series of chemical reactions, including the use of dimethyl sulfoxide as a solvent and storage in a nitrogen-filled cabinet .

Industrial Production Methods: Industrial production methods for cholesteryl ester transfer protein inhibitors are not extensively detailed in the literature. the process generally involves large-scale synthesis using the identified synthetic routes and reaction conditions, followed by purification and quality control to ensure the efficacy and safety of the final product.

化学反応の分析

Types of Reactions: Cholesteryl ester transfer protein inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and stability .

Common Reagents and Conditions: Common reagents used in the synthesis of cholesteryl ester transfer protein inhibitors include dimethyl sulfoxide, molecular docking agents, and molecular dynamics simulation tools . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are potent cholesteryl ester transfer protein inhibitors with high binding affinity and structural stability . These inhibitors are then evaluated for their efficacy in reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels.

科学的研究の応用

Cardiovascular Disease Prevention

Mechanism of Action

CETP inhibitors primarily function by increasing HDL cholesterol levels while simultaneously reducing low-density lipoprotein (LDL) cholesterol levels. This dual action is theorized to mitigate the risk of atherosclerotic cardiovascular disease (ASCVD) by promoting a healthier lipid profile.

Clinical Evidence

Recent studies have provided robust evidence supporting the efficacy of CETP inhibitors in reducing ASCVD risk. For instance, a systematic review and meta-analysis indicated that CETP inhibition was linked to a significant reduction in cardiovascular disease-related mortality and myocardial infarction risk . Specifically, the REVEAL trial demonstrated that anacetrapib, a potent CETP inhibitor, significantly decreased coronary heart disease events when added to statin therapy .

Broader Health Implications

Potential Benefits Beyond Cardiovascular Health

Emerging research suggests that CETP inhibition may offer protective effects against various conditions associated with aging. Observational studies indicate that CETP inhibitors could reduce the incidence of type 2 diabetes mellitus and dementia, as well as potentially lower the risks of chronic kidney disease and age-related macular degeneration . The mechanisms behind these benefits are believed to involve improved HDL functionality, which enhances cholesterol efflux and exhibits antioxidative and anti-inflammatory properties.

Anacetrapib

- Study Design : The REVEAL trial involved 30,449 patients with established ASCVD, randomized to receive anacetrapib or placebo alongside statin therapy.

- Results : The trial reported a 9% reduction in major coronary events over a median follow-up of 4.1 years, highlighting anacetrapib's potential as a viable option for patients requiring further LDL reduction .

Obicetrapib

- Current Research : Obicetrapib is another next-generation CETP inhibitor undergoing extensive clinical trials. Early results suggest it may provide additional cardiovascular protection without the adverse effects observed in earlier CETP inhibitors like torcetrapib .

Comparative Efficacy of CETP Inhibitors

A systematic review evaluated the efficacy and safety profiles of various CETP inhibitors:

| CETP Inhibitor | LDL-C Reduction (%) | HDL-C Increase (%) | Major Adverse Events |

|---|---|---|---|

| Anacetrapib | -38% | +104% | Minimal |

| Evacetrapib | -37% | +90% | Minimal |

| Torcetrapib | -20% | +72% | Increased mortality |

| Dalcetrapib | -1% | +26% | Minimal |

This table illustrates the heterogeneity in lipid-modifying effects among different CETP inhibitors, emphasizing that not all compounds yield similar outcomes in clinical settings .

作用機序

Cholesteryl ester transfer protein inhibitors exert their effects by inhibiting the activity of cholesteryl ester transfer protein, which normally transfers cholesterol from high-density lipoprotein cholesterol to very low-density or low-density lipoproteins . This inhibition results in higher high-density lipoprotein levels and reduced low-density lipoprotein levels . The inhibitors bind to the cholesteryl ester transfer protein molecule, increasing its rigidity and preventing the transfer of cholesteryl esters and triglycerides .

類似化合物との比較

The following analysis compares CETP inhibitors with structurally and mechanistically related compounds, focusing on clinical efficacy, pharmacokinetics, and safety profiles.

Key CETP Inhibitors in Clinical Development

Notes: Data for anacetrapib, evacetrapib, and dalcetrapib are derived from external clinical trial reports, as the provided evidence primarily details torcetrapib .

Mechanistic and Pharmacokinetic Comparisons

- Torcetrapib : Demonstrated potent CETP inhibition (IC₅₀: 50 nM) but exhibited off-target activation of the renin-angiotensin-aldosterone system (RAAS), leading to hypertension and cardiovascular mortality in the ILLUMINATE trial .

- Its lipophilic nature contributes to a prolonged half-life, raising concerns about tissue accumulation .

Comparison with Non-CETP Lipid Modulators

- Statins : First-line LDL-lowering agents with proven mortality benefits, unlike CETP inhibitors .

- PCSK9 Inhibitors: Monoclonal antibodies (e.g., evolocumab) reduce LDL by 60% without HDL modulation, showing superior cardiovascular outcomes compared to CETP inhibitors .

Research Findings and Challenges

Clinical Trial Failures

Torcetrapib’s failure underscores the importance of target specificity in enzyme inhibitor design. Its off-target RAAS activation—unobserved in preclinical models—highlighted gaps in predictive toxicology . Subsequent CETP inhibitors, though safer, failed to demonstrate mortality benefits, suggesting CETP’s role in atherosclerosis may be more complex than initially hypothesized .

Pharmacokinetic Hurdles

Anacetrapib’s extended half-life (due to adipose tissue sequestration) complicates dosing and safety monitoring, a challenge less prevalent in statins or PCSK9 inhibitors .

生物活性

Cholesteryl ester transfer protein (CETP) inhibitors have emerged as a significant area of research in cardiovascular medicine, primarily due to their potential to alter lipid profiles and reduce cardiovascular events. This article explores the biological activity of CETP inhibitors, focusing on their mechanisms, clinical trial outcomes, and implications for diseases such as Alzheimer’s.

Overview of CETP Function

CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, researchers aim to increase HDL cholesterol levels while decreasing LDL and VLDL levels, potentially leading to reduced atherosclerosis and cardiovascular risk.

CETP inhibitors work by blocking the activity of CETP, which results in:

- Increased HDL Cholesterol : Inhibition leads to higher concentrations of HDL cholesterol, which is associated with a lower risk of cardiovascular disease.

- Decreased LDL and VLDL Cholesterol : CETP inhibition decreases the transfer of cholesteryl esters to these lipoproteins, thus lowering their levels in circulation.

- Altered Lipid Profiles : The net effect is a more favorable lipid profile that could contribute to reduced atherosclerosis.

Clinical Trials and Findings

Several CETP inhibitors have undergone extensive clinical trials. Below is a summary of key trials and their findings:

Case Studies

- Anacetrapib : This CETP inhibitor was noted for its efficacy in reducing major coronary events in the REVEAL trial. Despite this success, its development was halted due to concerns over long-term safety and efficacy .

- Genetic Studies : The Copenhagen City Heart Study highlighted that individuals with genetic variants leading to lower CETP activity had significantly reduced risks of ischemic heart disease and increased longevity. This suggests that CETP inhibition may provide protective cardiovascular effects beyond those observed in clinical trials .

Pharmacokinetics and Blood-Brain Barrier Penetration

Recent studies have indicated that certain CETP inhibitors, such as evacetrapib, can cross the blood-brain barrier, which opens avenues for potential applications in neurodegenerative diseases like Alzheimer’s. Elevated LDL cholesterol has been linked to increased Alzheimer's risk; thus, CETP inhibitors could serve dual purposes in managing both cardiovascular health and cognitive function .

Key Findings on Evacetrapib:

Q & A

Basic Research Questions

Q. How can the PICO framework guide the formulation of research questions in CETP inhibitor studies?

- Methodological Answer : Use the PICO framework to structure your research question:

- P (Population): Define the biological system or model (e.g., hyperlipidemic mice, human plasma samples).

- I (Intervention): Specify the CETP inhibitor (e.g., anacetrapib) and its dosage.

- C (Comparison): Identify controls (e.g., placebo, standard therapy like statins).

- O (Outcome): Measure endpoints such as HDL-C elevation or atherosclerotic plaque reduction.

Example: "In hyperlipidemic mice (P), does oral anacetrapib (I) compared to placebo (C) reduce aortic plaque formation (O)?" .

Q. What experimental design elements are essential for in vitro CETP inhibition assays?

- Methodological Answer :

- Use positive controls (e.g., torcetrapib) and negative controls (vehicle-only groups).

- Replicate experiments ≥3 times to ensure statistical power.

- Report IC50 values with 95% confidence intervals and validate results using orthogonal assays (e.g., fluorescence-based vs. radiolabeled CETP activity assays) .

- Include source details for reagents (e.g., CETP protein supplier, inhibitor purity ≥95%) .

Q. How should researchers characterize novel CETP inhibitors to confirm identity and purity?

- Methodological Answer :

- Provide spectroscopic data : NMR (¹H, <sup>13</sup>C), high-resolution mass spectrometry (HRMS).

- Conduct elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values.

- Use HPLC with dual detection (UV and evaporative light scattering) to confirm purity ≥95% .

Q. What are best practices for conducting a systematic literature review on CETP inhibitors?

- Methodological Answer :

- Use aggregated search strategies : Combine terms like "CETP inhibitor" + "HDL-C" + "atherosclerosis" across PubMed, Web of Science, and EMBASE.

- Apply Boolean operators (AND/OR) to refine results.

- Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and document the PRISMA flow diagram for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in CETP inhibitor efficacy data across studies?

- Methodological Answer :

- Re-examine methodologies : Compare assay conditions (e.g., CETP source species, incubation time).

- Analyze confounding variables : Evaluate lipid profiles of study populations or drug interactions (e.g., statin co-administration).

- Use meta-regression to assess heterogeneity in clinical trial outcomes (e.g., divergent effects on cardiovascular mortality) .

Q. What statistical approaches are critical for analyzing CETP inhibitor dose-response relationships?

- Methodological Answer :

- Fit data to non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism).

- Report goodness-of-fit metrics (R², adjusted R²).

- Validate assumptions using residual plots and Kolmogorov-Smirnov tests for normality .

Q. How can the FINER criteria evaluate the feasibility of a CETP inhibitor research hypothesis?

- Methodological Answer : Assess hypotheses using:

- F easibility: Access to transgenic animal models or clinical samples.

- I nteresting: Novelty in mechanism (e.g., CETP inhibition + anti-inflammatory effects).

- N ovel: Unaddressed gaps (e.g., long-term safety beyond 5 years).

- E thical: Compliance with IACUC or IRB protocols.

- R elevant: Alignment with NIH priorities for cardiovascular disease .

Q. What strategies synthesize findings from heterogeneous CETP inhibitor studies?

- Methodological Answer :

- Categorize evidence by study type (e.g., in vitro, clinical trial) and outcome (efficacy vs. safety).

- Use narrative synthesis to highlight consensus (e.g., HDL-C elevation) and discrepancies (e.g., mortality risk).

- Create evidence tables summarizing key parameters (e.g., sample size, IC50, statistical significance) .

Q. How should researchers integrate contradictory mechanistic data into CETP inhibitor discussions?

- Methodological Answer :

- Acknowledge limitations (e.g., in vitro-to-in vivo extrapolation challenges).

- Compare methodologies : Contrast CETP activity assays (e.g., exogenous vs. endogenous CETP sources).

- Propose follow-up experiments (e.g., cryo-EM to resolve inhibitor binding conformations) .

Q. What advanced techniques validate CETP inhibitor target engagement in vivo?

特性

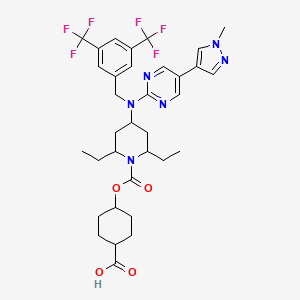

IUPAC Name |

4-[4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPXRTYMEVDHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40F6N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。